CID 78063851

描述

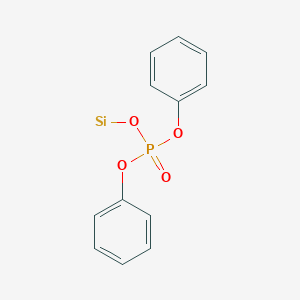

CID 78063851 (PubChem Compound Identifier 78063851) is a chemical entity registered in the PubChem database. This absence highlights the need to consult authoritative chemical databases (e.g., PubChem, ChEMBL) or primary literature for precise molecular details, such as its IUPAC name, molecular formula, or functional groups.

属性

分子式 |

C12H10O4PSi |

|---|---|

分子量 |

277.26 g/mol |

InChI |

InChI=1S/C12H10O4PSi/c13-17(16-18,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H |

InChI 键 |

HRFFKIQDVPOPIW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)O[Si] |

产品来源 |

United States |

化学反应分析

CID 78063851 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

CID 78063851 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be utilized in the production of specialized materials and chemicals.

作用机制

The mechanism of action of CID 78063851 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

However, methodologies for comparing structurally or functionally analogous compounds can be extrapolated from the evidence. Below is a framework for such comparisons, based on examples from related studies:

Table 1: General Framework for Compound Comparison

| Parameter | CID 78063851 (Hypothetical) | Example Compound (e.g., Betulin, CID 72326) | Functional Analog (e.g., Probiotics for CID*) |

|---|---|---|---|

| Structural Features | Not available | Pentacyclic triterpenoid skeleton | Microbial strains (e.g., Bifidobacterium) |

| Bioactivity | Unknown | Anti-inflammatory, antiviral properties | Reduces chemotherapy-induced diarrhea (CID) |

| Mechanism of Action | Undocumented | Targets viral entry or host pathways | Modulates gut microbiota, strengthens barrier |

| Clinical Relevance | Unclear | Investigated for cancer and HIV therapies | Meta-analysis supports efficacy (OR = 0.26) |

| Safety Profile | Not assessed | Low toxicity in preclinical models | Generally safe, minimal adverse effects |

This terminological overlap necessitates careful disambiguation in literature reviews .

Key Observations from Evidence

Structural Analogues: Compounds like betulin (CID 72326) and its derivatives (e.g., 3-O-caffeoyl betulin, CID 10153267) are compared via 2D/3D structural overlays to assess binding or functional similarities (Figure 8 in ). Such methods could apply to this compound if structural data were available . Mass spectrometry (MS) techniques, including collision-induced dissociation (CID), are critical for differentiating isomers (e.g., ginsenosides) based on fragmentation patterns. This approach might resolve ambiguities in this compound’s identity if paired with spectral data .

Functional Analogues :

- Probiotics (e.g., Bifidobacterium) and drugs like celecoxib reduce chemotherapy-induced diarrhea (CID) incidence by 8.3–26.4% in clinical trials. While unrelated to the compound this compound, this highlights the importance of functional context in comparative studies .

- For this compound, functional comparisons would require data on its therapeutic targets, pharmacokinetics, or toxicity, which are absent in the evidence.

Limitations and Recommendations

Data Gaps : The absence of this compound’s structural or bioactivity data in the provided evidence limits actionable comparisons.

Terminology Conflicts: The acronym "CID" refers to both PubChem identifiers and chemotherapy-induced diarrhea, necessitating precise terminology in searches.

Next Steps :

- Query PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for this compound’s molecular descriptors.

- Use cheminformatics tools (e.g., molecular docking, QSAR models) to predict properties if experimental data are sparse.

- Explore patents or preprint repositories (e.g., ChemRxiv) for unpublished studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。